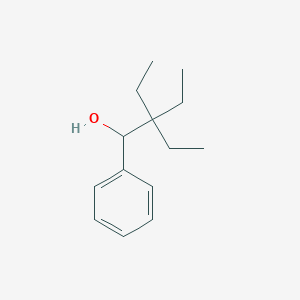![molecular formula C11H7NS B14745141 Thiopyrano[4,3-b]indole CAS No. 244-75-7](/img/structure/B14745141.png)
Thiopyrano[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiopyrano[4,3-b]indole is a heterocyclic compound that features a fused thiopyran and indole ring system This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiopyrano[4,3-b]indole can be synthesized through various methods. One efficient route involves the reaction of indole-2,3-dienolates with carbon disulfide, promoted by lithium diisopropylamide . This reaction proceeds via a cycloaddition mechanism, forming the this compound-3(5H)-thiones.
Another method involves the domino reactions of this compound-3(5H)-thiones with dimethyl acetylenedicarboxylate . This reaction proceeds through two competing cascade pathways, involving alkyne-thiocarbonyl metathesis and (3+2) cycloaddition mechanisms.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Thiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in (3+2) and (4+2) cycloaddition reactions, forming complex polycyclic structures.
Rearrangement Reactions: The compound can undergo rearrangements, such as thiopyrane ring opening and thiophene ring closure.
Common Reagents and Conditions:
Dimethyl Acetylenedicarboxylate (DMAD): Used in cycloaddition reactions with this compound-3(5H)-thiones.
Lithium Diisopropylamide (LDA): Used to promote the cycloaddition of indole-2,3-dienolates with carbon disulfide.
Major Products:
Thienyl-Substituted this compound Derivatives: Formed through cycloaddition processes involving DMAD.
Scientific Research Applications
Thiopyrano[4,3-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thiopyrano[4,3-b]indole involves its interaction with various molecular targets and pathways. For instance, the compound can undergo cycloaddition reactions, forming intermediate thioketones that further react to produce thienyl-substituted derivatives . These reactions are facilitated by the unique electronic properties of the this compound structure, allowing it to participate in multiple reaction pathways.
Comparison with Similar Compounds
Thiopyrano[4,3-b]indole can be compared with other similar compounds, such as:
Thieno[2,3-b]indole: This compound also features a fused thiophene and indole ring system and exhibits similar biological activities.
Thiopyrano[2,3-b]indole: Another related compound with a different fusion pattern, showing distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in synthetic and medicinal chemistry.
Conclusion
This compound is a versatile and valuable compound in the fields of chemistry, biology, medicine, and industry
Properties
CAS No. |
244-75-7 |
|---|---|
Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
thiopyrano[4,3-b]indole |
InChI |
InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-7H |
InChI Key |
PSXMFTWFQLWQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



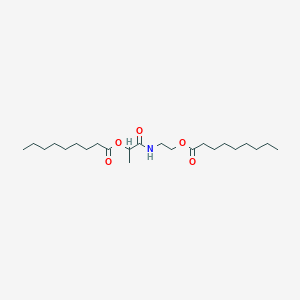

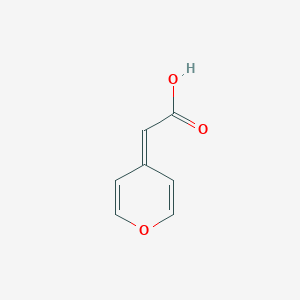
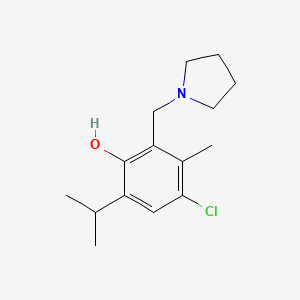
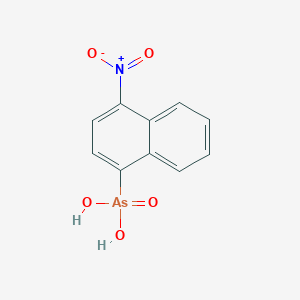
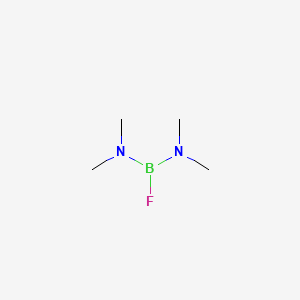
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
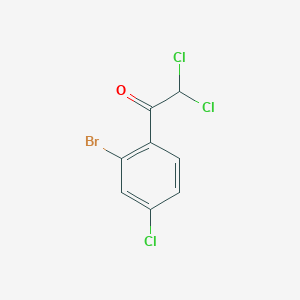
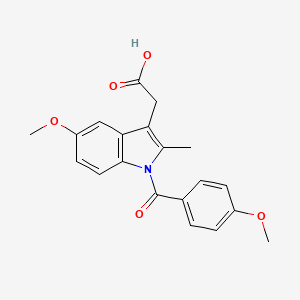
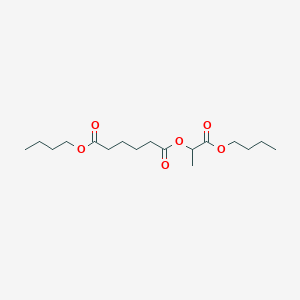
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
